molecular formula C14H21ClFNO B1397388 3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220018-88-1

3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397388
CAS No.: 1220018-88-1
M. Wt: 273.77 g/mol
InChI Key: SYSJGMCYLGKNDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a piperidine derivative with a fluorobenzyl ether. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride consists of a piperidine ring with an ethoxyethyl group attached to it via a fluorobenzyl linker. The hydrochloride salt ensures water solubility and stability .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity in diverse contexts, leading to the discovery of novel derivatives and potential applications .


Physical And Chemical Properties Analysis

  • Other Properties : Refer to relevant literature for detailed physical and chemical characteristics .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been utilized in the synthesis of various chemical structures. For instance, it played a role in the preparation of 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one, confirming its utility in complex organic syntheses (Y. Duan-zhi, 2005).
  • In another study, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction involving 4-fluorobenzaldehyde and ethyl acetoacetate with piperidine as a catalyst, showcasing its role in creating structurally diverse molecules (A. D. Kumar et al., 2016).

Pharmacological Exploration

  • The compound's derivatives were investigated in the context of fasiglifam (TAK‐875), a free fatty acid receptor 1 agonist. This highlights its potential role in the development of therapeutic agents for conditions like type 2 diabetes (A. Lukin et al., 2020).
  • Another study synthesized phosphorus-nitrogen compounds starting from a similar compound, tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene, and evaluated their antibacterial, antifungal, and anticancer activities, indicating its versatility in biomedical research (Arzu Binici et al., 2021).

Molecular Modeling and Drug Development

  • In the field of drug development, this compound's framework was used to explore the structure-activity relationships of monoamine transporter inhibitors, which are crucial in the development of treatments for neurological disorders (Rohit Kolhatkar et al., 2003).
  • The compound's derivatives were also used in synthesizing new fluoroquinolones analogs, showcasing its role in creating antimicrobial agents (Mutyala Veera Venkata Vara Prasad et al., 2017).

Mechanism of Action

The precise mechanism of action for 3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride depends on its specific target. It could modulate receptors, enzymes, or cellular processes. Further studies are needed to elucidate its biological interactions .

Future Directions

Researchers should explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of derivatives. Additionally, investigations into its interactions with biological targets will enhance our understanding of its mode of action .

Properties

IUPAC Name

3-[2-[(3-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-14-5-1-3-13(9-14)11-17-8-6-12-4-2-7-16-10-12;/h1,3,5,9,12,16H,2,4,6-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSJGMCYLGKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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